molecular formula C19H19N3O4 B2429903 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850189-12-7

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2429903
CAS No.: 850189-12-7
M. Wt: 353.378
InChI Key: XCEIXEJTUICVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxyphenoxy, and ethoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A (AURKA), by binding to the active site and preventing substrate access . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-12-8-9-13(14(23)10-12)18-17(11-21-19(20)22-18)26-16-7-5-4-6-15(16)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIXEJTUICVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.